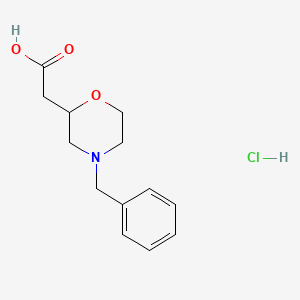
2-(4-Benzylmorpholin-2-yl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Benzylmorpholin-2-yl)acetic acid hydrochloride” is a chemical compound with the molecular formula C13H18ClNO3 . It is also known as "(4-benzyl-2-morpholinyl)acetic acid hydrochloride" . The compound is a white solid .
Molecular Structure Analysis
The InChI code for “2-(4-Benzylmorpholin-2-yl)acetic acid hydrochloride” is1S/C13H17NO3.ClH/c15-13(16)8-12-10-14(6-7-17-12)9-11-4-2-1-3-5-11;/h1-5,12H,6-10H2,(H,15,16);1H . This code represents the molecular structure of the compound. The molecular weight of the compound is 271.74 . Physical And Chemical Properties Analysis
“2-(4-Benzylmorpholin-2-yl)acetic acid hydrochloride” is a white solid . The compound has a molecular weight of 271.74 . The InChI code, which represents its molecular structure, is1S/C13H17NO3.ClH/c15-13(16)8-12-10-14(6-7-17-12)9-11-4-2-1-3-5-11;/h1-5,12H,6-10H2,(H,15,16);1H .
Aplicaciones Científicas De Investigación
Facilitating Chemical Reactions
Research indicates that compounds similar to 2-(4-Benzylmorpholin-2-yl)acetic acid hydrochloride are involved in various chemical reactions. For instance, a study by Baudet and Otten (1970) discusses the decarboxylation of related compounds at room temperature, highlighting the significance of certain molecular conditions like the formation of a planar zwitterion for this process (Baudet & Otten, 1970).
Synthesis and Properties of Derivatives
Salionov (2015) explores the synthesis, physical and chemical properties, and acute toxicity of derivatives of similar compounds. This research underscores the versatility of these compounds in creating new substances with varying biological activities (Salionov, 2015).
Antimicrobial Activity
In a study by Abubshait et al. (2011), novel derivatives of similar compounds were synthesized, which showed potential antimicrobial activity. This suggests that 2-(4-Benzylmorpholin-2-yl)acetic acid hydrochloride derivatives could be useful in developing new antimicrobial agents (Abubshait et al., 2011).
Pharmaceutical Applications
The synthesis of 2-(4-Benzylmorpholin-2-yl)acetic acid hydrochloride derivatives is also significant in pharmaceutical applications. For example, a study by Kopach et al. (2009) discusses the commercial synthesis of a key pharmaceutical intermediate, highlighting the compound's relevance in drug development (Kopach et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-benzylmorpholin-2-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c15-13(16)8-12-10-14(6-7-17-12)9-11-4-2-1-3-5-11;/h1-5,12H,6-10H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMGAPHATGFVQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylmorpholin-2-yl)acetic acid hydrochloride | |
CAS RN |
170804-78-1 |
Source


|
| Record name | 2-(4-benzylmorpholin-2-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(S)-Cyano(hydroxy)methyl]phenyl acetate](/img/structure/B575312.png)
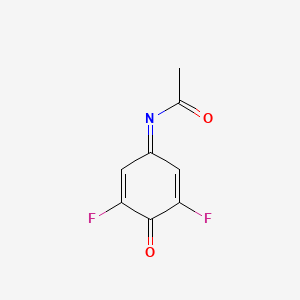
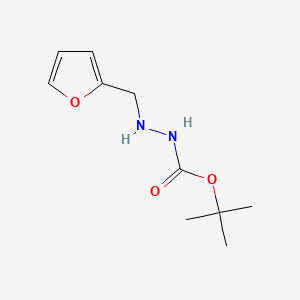
![5-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B575318.png)

![[1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy-](/img/structure/B575320.png)
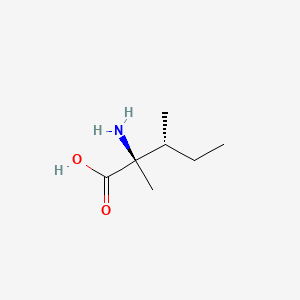
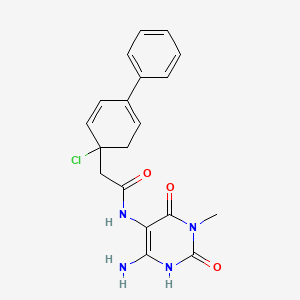
![2-Methyl-4,5-dihydropyrazolo[1,5-a]quinoxaline](/img/structure/B575327.png)